molecular formula C11H12Cl2O B13219267 4-(3,4-Dichlorophenyl)oxane

4-(3,4-Dichlorophenyl)oxane

Cat. No.: B13219267
M. Wt: 231.11 g/mol
InChI Key: KSLAMNWZSXYZGN-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)oxane is an organic compound with the molecular formula C11H12Cl2O. It is characterized by the presence of a dichlorophenyl group attached to an oxane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)oxane typically involves the reaction of 3,4-dichlorophenyl derivatives with oxane precursors. One common method includes the use of 3,4-dichloroaniline as a starting material, which undergoes a series of reactions including phosgenation and cyclization to form the desired oxane ring .

Industrial Production Methods

Industrial production of this compound often employs continuous feeding reactions using 3,4-dichloroaniline and phosgene as raw materials. The process involves the use of solvents such as dichloroethane or methylbenzene, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, alcohols, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3,4-Dichlorophenyl)oxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)oxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl isocyanate
  • 3,4-Dichlorophenyl isothiocyanate
  • 4-(3,4-Dichlorophenyl)-2,6-dioxane

Uniqueness

4-(3,4-Dichlorophenyl)oxane is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain research and industrial applications .

Properties

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)oxane

InChI

InChI=1S/C11H12Cl2O/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2

InChI Key

KSLAMNWZSXYZGN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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